![molecular formula C17H14ClF3N2O2 B3985779 1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3985779.png)
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
Vue d'ensemble
Description
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly referred to as nadolol and is used in the treatment of high blood pressure, angina, and arrhythmias.
Mécanisme D'action
Nadolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. Nadolol also has anti-arrhythmic properties, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects:
Nadolol has been shown to have a number of biochemical and physiological effects. It can reduce the release of renin, a hormone that regulates blood pressure, and can also decrease the levels of norepinephrine, a neurotransmitter that is involved in the fight or flight response. Nadolol can also reduce the activity of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of nadolol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor blockade on various physiological processes. However, nadolol has a relatively long half-life, which can make it difficult to control the duration of its effects in experiments.
Orientations Futures
There are several potential future directions for research on nadolol. One area of interest is the use of nadolol in the treatment of anxiety disorders, such as social anxiety disorder and generalized anxiety disorder. Another area of research is the use of nadolol in the prevention of migraine headaches. Finally, there is ongoing research on the use of nadolol in combination with other drugs for the treatment of hypertension, heart failure, and other cardiovascular conditions.
Conclusion:
In conclusion, nadolol is a beta-adrenergic receptor antagonist that has a number of potential therapeutic applications. It has been extensively studied for its effects on blood pressure, heart rate, and arrhythmias, and has also been investigated for its potential use in the treatment of anxiety disorders and migraine headaches. While nadolol has some limitations in lab experiments, its specificity for beta-adrenergic receptors makes it a valuable tool for studying the effects of beta-blockade on physiological processes.
Applications De Recherche Scientifique
Nadolol has been extensively studied for its therapeutic potential in the treatment of hypertension, angina, and arrhythmias. It has also been investigated for its potential use in the prevention of migraine headaches and the treatment of anxiety disorders. Nadolol has been shown to be effective in reducing blood pressure and heart rate, as well as improving exercise tolerance in patients with heart failure.
Propriétés
IUPAC Name |
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-12-5-1-4-8-15(12)25-10-11(24)9-23-14-7-3-2-6-13(14)22-16(23)17(19,20)21/h1-8,11,24H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYNEZRTUORQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=CC=C3Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



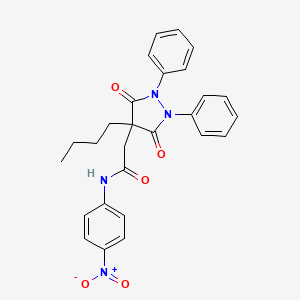
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3985711.png)
![6-amino-3-(2-chlorophenyl)-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985717.png)
![6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985720.png)

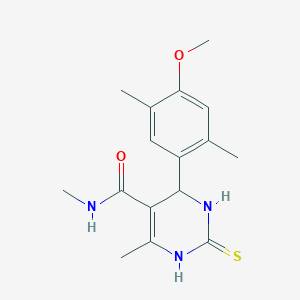

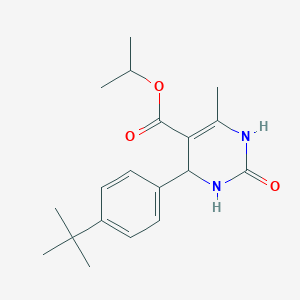
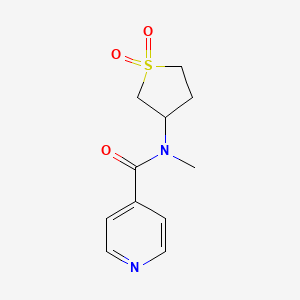
![N-(2-methoxyethyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3985758.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3985787.png)
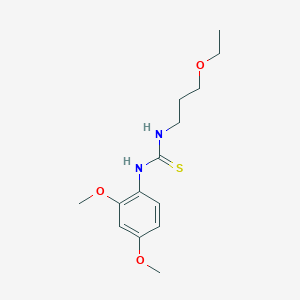
![isopropyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985791.png)
![N-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3985798.png)